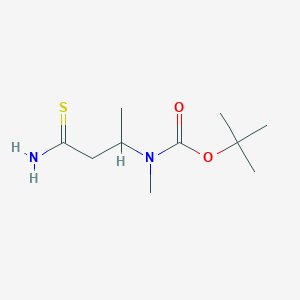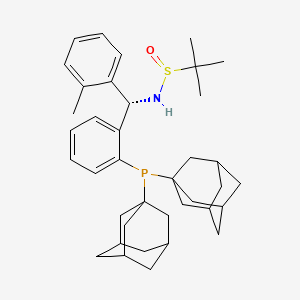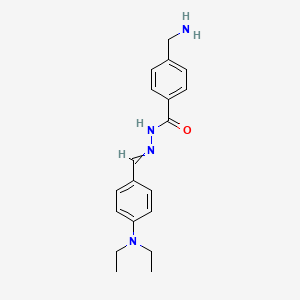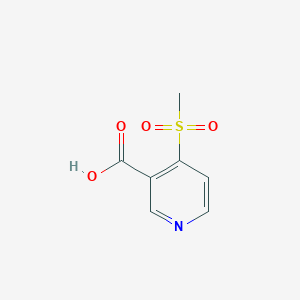![molecular formula C25H16BrN B13658600 3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
3-Bromo-9,9'-spirobi[fluoren]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-9,9’-spirobi[fluoren]-2-amine is a chemical compound with the molecular formula C25H15BrN. It is a derivative of spirobi[fluorene], where a bromine atom is attached to the 3rd position and an amine group is attached to the 2nd position. This compound is known for its unique structural properties, making it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9’-spirobi[fluoren]-2-amine typically involves the bromination of 9,9’-spirobi[fluorene] followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3rd position .
For the amination step, the brominated intermediate is reacted with an amine source, such as ammonia or an amine derivative, under basic conditions. This step often requires a catalyst like palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-Bromo-9,9’-spirobi[fluoren]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amine group can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd/C), bases (e.g., K2CO3), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Bromo-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-9,9’-spirobi[fluoren]-2-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 4-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 9,9’-Spirobi[fluoren]-2-amine
Uniqueness
3-Bromo-9,9’-spirobi[fluoren]-2-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct reactivity and properties. This compound exhibits higher photoluminescence quantum yield and better thermal stability compared to its analogs, making it particularly valuable in applications like OLEDs and biological imaging .
Eigenschaften
Molekularformel |
C25H16BrN |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
3'-bromo-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C25H16BrN/c26-23-13-18-17-9-3-6-12-21(17)25(22(18)14-24(23)27)19-10-4-1-7-15(19)16-8-2-5-11-20(16)25/h1-14H,27H2 |
InChI-Schlüssel |
HVCSTQULDCGRIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC(=C(C=C46)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)


![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)

![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)



![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)


